Bengamide A is a notable marine natural product first isolated from the sponge Jaspis cf. coriacea in the 1980s. It belongs to a class of compounds known as bengamides, which are characterized by their complex structures and significant biological activities. Bengamide A has garnered attention due to its potential anticancer properties and its ability to inhibit angiogenesis, making it a subject of ongoing research in medicinal chemistry.
Bengamide A was originally extracted from marine sponges, specifically from the species Jaspis cf. coriacea. This sponge has been identified as a rich source of various bengamide compounds, which have been found in multiple biogeographic locations. In addition to marine sources, terrestrial bacteria such as Myxococcus virescens have also been identified as producers of bengamides, expanding the potential for natural extraction and synthetic biology applications.
Bengamide A is classified as a polyketide-derived compound, which is a type of secondary metabolite produced by various organisms. Its structure includes both amino acid and polyketide components, contributing to its complex pharmacological profile. The compound falls under the broader category of bioactive natural products that exhibit significant therapeutic potential.
The synthesis of bengamide A has been approached through various methodologies, including total synthesis and semisynthesis. The total synthesis typically involves multiple steps that include:
For instance, microwave irradiation has been employed to facilitate the formation of aminolactams from amino acids, significantly improving reaction efficiency under milder conditions compared to traditional methods .
Bengamide A has a complex molecular structure characterized by multiple chiral centers. Its empirical formula is C31H56N2O8, indicating that it contains 31 carbon atoms, 56 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms. The structure features a fused ring system typical of polyketides and includes functional groups that contribute to its biological activity.
Bengamide A undergoes several chemical reactions that are essential for its synthesis and functionalization:
The mechanism by which bengamide A exerts its biological effects primarily involves its interaction with cellular pathways related to cancer proliferation and angiogenesis:
Research indicates that bengamide analogues can have nanomolar potency against various cancer cell lines, highlighting their potential as therapeutic agents .
Bengamide A exhibits several physical and chemical properties relevant to its functionality:
Bengamide A has significant potential applications in scientific research:
Bengamide A was first isolated in 1986 by the research group of Professor Paul Crews at the University of California, Santa Cruz, during an investigation of bioactive metabolites from marine sponges in the Beqa Lagoon (pronounced "Benga") of Fiji. The compound’s name pays direct homage to this geographic origin, establishing the "bengamide" nomenclature framework [1] [8]. Initial research was driven by an academic-industry collaboration between UCSC and Syntex Research, Inc., focusing on antiparasitic screening of Indo-Pacific sponge extracts. The discovery marked a milestone in marine natural product chemistry, as bengamides represented structurally unprecedented molecules featuring a unique polyketide-amino acid hybrid architecture with six chiral centers (C~31~H~56~N~2~O~8~) [1] [5]. By 2001, over 20 structural analogues had been identified, forming distinct structural classes: Type I (e.g., bengamides A-D) containing a hydroxylysine-derived caprolactam, and Type II (e.g., bengamides E, F) featuring a lysine-derived caprolactam [2] [8]. The compound’s clinical potential led to the development of synthetic analogue LAF389, which reached Phase I anticancer trials in 2000 but was discontinued due to unexpected cardiotoxicity in human patients [1] [3].
Bengamide A is predominantly biosynthesized by marine sponges belonging to the family Jaspidae (order Astrophorida). The primary source is Jaspis cf. coriacea, originally collected from Fiji’s coral reefs, though subsequent isolations have identified multiple Jaspis species across biogeographically diverse regions as producers [3] [8]. Notably, Jaspis carteri (New Caledonia), Jaspis splendens (Vanuatu Islands and Mauritius), and Jaspis digonoxea (South Africa) also yield significant quantities of Bengamide A and its analogues [6] [8]. In 2005, research revealed that the terrestrial Gram-negative bacterium Myxococcus virescens produces bengamides E, E′, and F′, providing the first microbial source of these compounds and supporting the hypothesis of symbiotic biosynthesis in marine sponges [3] [12]. This finding was reinforced by the presence of an isopropyl group—a hallmark of bacterial fatty acids—in bengamide structures [3].
Table 1: Sponge Species Producing Bengamide A and Key Collection Sites [3] [6] [8]
Taxonomic Identification | Collection Site | Reported Bengamides |
---|---|---|
Jaspis cf. coriacea | Fiji Islands, Solomon Islands, Indonesia | A, B, C–F, M–R, isobengamide E |
Jaspis carteri | New Caledonia | A, B, G–J, K |
Jaspis splendens | Vanuatu Islands, Mauritius | A, B, H, I, J, L–R |
Jaspis digonoxea | South Africa | A, B |
Tedania sp. | Coral Sea, Australia | B (Bengamide A analogue) |
The structural complexity of Bengamide A exemplifies the chemical innovation driven by marine evolutionary pressures. Its mixed polyketide-nonribosomal peptide synthase (PKS-NRPS) biosynthetic pathway—confirmed through feeding studies with radio-labeled precursors—demonstrates convergent biochemical strategies across taxa. When Jaspis carteri was incubated with [U-^14^C]-L-valine and [U-^14^C]-L-lysine, isotopic labeling revealed valine incorporation into the isopropyl side chain (0.038% assimilation) and lysine into the caprolactam ring (0.0026–0.015% assimilation) [9]. This biosynthetic efficiency likely evolved as a chemical defense mechanism against pathogens and fouling organisms in crowded reef ecosystems, explaining the compound’s potent bioactivity at nanomolar concentrations [3] [6].
Bengamide A’s inhibition of methionine aminopeptidases (MetAP1 and MetAP2) represents a molecular adaptation with translational significance for human medicine. Structural studies show its hydroxyl groups coordinate a dinuclear metal center in MetAPs’ active site, while the caprolactam ring occupies a hydrophilic pocket [3] [6]. This mechanism disrupts post-translational processing in eukaryotic cells—similar to the function of fumagillin in microbes—suggesting evolutionary conservation of enzymatic targets across domains of life [3]. Recent research confirms Bengamide A’s efficacy against drug-resistant Mycobacterium tuberculosis (MIC~50~ = 0.078 µg/mL) through MetAP1c inhibition, highlighting how marine-derived chemical defenses may address emerging antimicrobial challenges [6].
Table 2: Key Biosynthetic Precursors of Bengamide A in Jaspis Sponges [9]
Labeled Precursor | Incorporation Rate | Primary Incorporation Site |
---|---|---|
[U-^14^C]-L-valine | 0.038% | Isopropyl terminal side chain |
[U-^14^C]-L-lysine | 0.0026–0.015% | Caprolactam ring |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7